molecular formula C18H16N2O2S2 B1180777 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide CAS No. 105417-05-8

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide

Cat. No.: B1180777
CAS No.: 105417-05-8
M. Wt: 356.5 g/mol
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Description

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonamide with a thiophene-containing aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Thiazole derivatives

Uniqueness

4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide is unique due to its combination of a sulfonamide group, a thiophene ring, and a Schiff base linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-14-9-11-16(12-10-14)24(21,22)20-19-18(17-8-5-13-23-17)15-6-3-2-4-7-15/h2-13,20H,1H3/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPCHPKUHJRDOT-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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